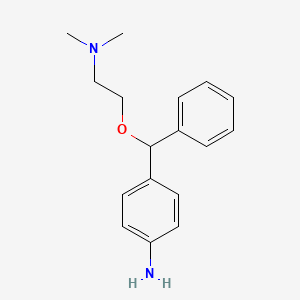
4-((2-(Dimethylamino)ethoxy)(phenyl)methyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-((2-(Dimethylamino)ethoxy)(phenyl)methyl)aniline” is a chemical compound with the molecular formula C17H22N2O . It has a molecular weight of 270.36900 . Its IUPAC name is "4-[2-(dimethylamino)ethoxy-phenyl-methyl]aniline" .
Physical and Chemical Properties The physical and chemical properties of this compound are not fully available. The exact mass is 270.17300 . The compound’s PSA is 38.49000 and its LogP is 3.51760 .
Scientific Research Applications
Optical Properties and Materials Science
- The compound's derivative, a chalcone substituted by hydroxyl and dimethylamino groups, exhibits a near planar molecular structure, influenced by the hydroxyl group, suggesting applications in materials where molecular planarity is critical (Liu et al., 2002).
- A study of metallophthalocyanines with structural relevance highlights the compound's potential in nonlinear optical properties and optical limiting applications, showing significant optical responses and low threshold levels, indicating its suitability in optical devices (Bıyıklıoğlu et al., 2019).
- The compound's structural analogs have been used in electroluminescent devices, emitting multicolor light including white, and serve as host materials for emissive dopants in organic electroluminescent devices, enabling color tuning and improved performance (Doi et al., 2003).
Photochemical and Charge Transfer Properties
- The compound's structural analogs exhibit photochemical behavior and intramolecular charge transfer states, indicating applications in photochemical devices and studies involving charge transfer mechanisms (Yang et al., 2004).
Chemosensors and Chemical Detection
- The compound has been studied in the context of anionic chromogenic chemosensors, particularly for cyanide detection, highlighting its potential in the development of sensitive and selective chemical sensors (Heying et al., 2015).
Safety and Hazards
properties
IUPAC Name |
4-[2-(dimethylamino)ethoxy-phenylmethyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-19(2)12-13-20-17(14-6-4-3-5-7-14)15-8-10-16(18)11-9-15/h3-11,17H,12-13,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKEYWSCIOPFZBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC(C1=CC=CC=C1)C2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2-(Dimethylamino)ethoxy)(phenyl)methyl)aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

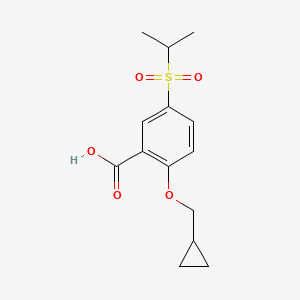
![6-(4-{[(4-fluorophenoxy)acetyl]amino}phenyl)-N,N-dimethylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B2575062.png)

![8-(3,4-dimethylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2575065.png)
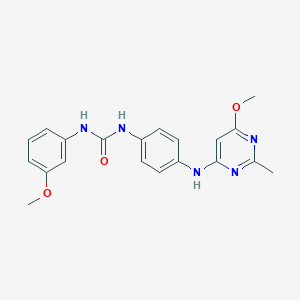

![5-(2-fluorobenzyl)-7,8-dimethoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2575069.png)
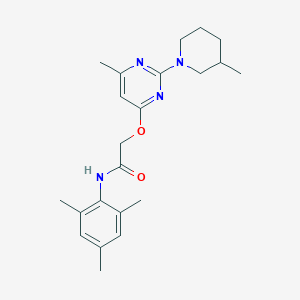
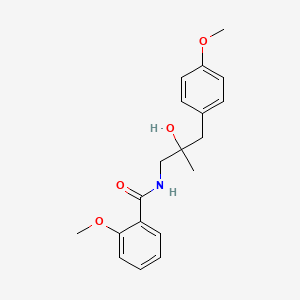
![N-(3-chloro-4-fluorophenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2575074.png)

![N-(4-Methylphenyl)-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2575078.png)
![1-(3-Nitrophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone](/img/structure/B2575080.png)
![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2575081.png)